Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde structure
943310-52-9 structure
Product Name:5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Número CAS:943310-52-9
MF:C13H16BFO3
Megavatios:250.073747634888
CID:3032312
PubChem ID:59420279
Update Time:2025-08-03

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 4-氟-2-醛基苯硼酸频呢醇酯
    • 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • 4-Fluoro-2-formylphenylboronic acid pinacol ester
    • 4-Fluoro-2-formylbenzeneboronic acid pinacol ester
    • N10678
    • (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
    • 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde
    • EN300-12599310
    • AKOS028114857
    • DB-100340
    • SCHEMBL137873
    • MFCD18731000
    • CS-16359
    • Z2049760593
    • STGVEURXAACTES-UHFFFAOYSA-N
    • 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • CS-0096064
    • 943310-52-9
    • 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
    • Renchi: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3
    • Clave inchi: STGVEURXAACTES-UHFFFAOYSA-N
    • Sonrisas: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

Atributos calculados

  • Calidad precisa: 250.1176527g/mol
  • Masa isotópica única: 250.1176527g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 2
  • Complejidad: 316
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM219272-1g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95+%
1g
$645 2021-08-04
Chemenu
CM219272-1g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95+%
1g
$645 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MQ712-50mg
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
50mg
126.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MQ712-200mg
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
200mg
294.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MQ712-1g
5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 98%
1g
1036.0CNY 2021-07-14
Enamine
EN300-12599310-50mg
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95.0%
50mg
$61.0 2023-10-02
Enamine
EN300-12599310-100mg
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95.0%
100mg
$89.0 2023-10-02
Enamine
EN300-12599310-250mg
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95.0%
250mg
$128.0 2023-10-02
Enamine
EN300-12599310-500mg
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95.0%
500mg
$241.0 2023-10-02
Enamine
EN300-12599310-1000mg
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
943310-52-9 95.0%
1000mg
$342.0 2023-10-02

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,2-Dimethoxyethane ;  2 h, rt → 80 °C
Referencia
Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  36 h, 80 °C
Referencia
Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide
Jhang, Yuan-Ye; Fan-Chiang, Tai-Ting; Huang, Jun-Min; Hsieh, Jen-Chieh, Organic Letters, 2016, 18(5), 1154-1157

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ;  16 h, 100 °C
Referencia
Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  16 h, 110 °C
Referencia
Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  4 h, 80 °C; overnight, 80 °C
Referencia
Preparation of heteroaryl antagonists of prostaglandin D2 receptors
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Referencia
ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Synlett, 2016, 27(14), 2043-2050

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: 1,1-Dimethylethyl 4-pyridinecarboxylate Solvents: (Trifluoromethyl)benzene ;  rt → 105 °C; 16 h, 100 - 105 °C
Referencia
Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  rt → 100 °C; 16 h, 100 °C
1.2 Reagents: Water
Referencia
Preparation method of antifungal drug tavaborole
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: tert-Butylamine Solvents: Dichloromethane ;  4 h, rt
1.2 Catalysts: 8-Aminoquinoline ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  Pinacolborane Solvents: Tetrahydrofuran ;  12 h, 90 °C
Referencia
Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines
Bisht, Ranjana; Chattopadhyay, Buddhadeb, Journal of the American Chemical Society, 2016, 138(1), 84-87

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Benzene ;  14 h, reflux
Referencia
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Referencia
Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations
Ma, Zhan-Cai; Wei, Lin-Wen; Huang, Yuan, Organic Letters, 2023, 25(10), 1661-1666

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  8 h, 90 °C
Referencia
Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases
Yan, Yu-Hang; Li, Zhao-Feng; Ning, Xiang-Li; Deng, Ji; Yu, Jun-Lin; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

Métodos de producción 13

Condiciones de reacción
Referencia
Preparation of boron-containing small molecules and nucleosides for treating fungal infections
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: tert-Butylamine Solvents: 1,2-Dichloroethane ;  4 h, 70 °C
1.2 Reagents: 2,6-Lutidine ,  Boron tribromide Solvents: Dichloromethane ,  1,2-Dichloroethane ;  rt; 4 h, rt
1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  2 h, rt
Referencia
Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes
Rej, Supriya; Chatani, Naoto, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Literatura relevante

Proveedores recomendados
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jiangsu Kolod Food Ingredients Co.,ltd
NewCan Biotech Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
NewCan Biotech Limited
Shanghai Bent Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote